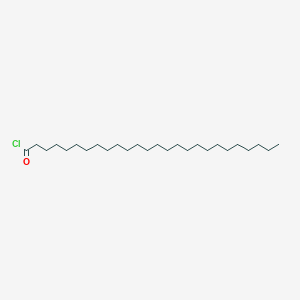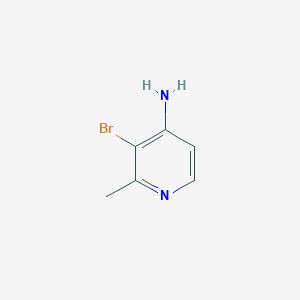
9H-Fluorene-9-methanamine
Overview
Description
9H-Fluorene-9-methanamine: is an organic compound with the molecular formula C14H13N It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, where a methanamine group is attached to the ninth carbon of the fluorene structure
Mechanism of Action
Mode of Action
It is structurally similar to methenamine , which is known to be hydrolyzed to formaldehyde in acidic environments (pH<6) . Formaldehyde is highly bactericidal . It’s plausible that 9H-Fluorene-9-methanamine might have a similar mode of action, but this needs to be confirmed by further studies.
Biochemical Pathways
Given its potential similarity to methenamine, it might interfere with bacterial growth by cross-linking their proteins and nucleic acids through the released formaldehyde . .
Result of Action
If it acts similarly to methenamine, it might exert bactericidal effects through the release of formaldehyde . .
Action Environment
The action of this compound might be influenced by environmental factors such as pH, given the potential similarity to methenamine, which is active in acidic environments . Other factors like temperature, presence of other chemicals, and biological factors could also influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 9H-Fluorene-9-methanamine typically involves the following steps:
-
Preparation of 9-Fluorenemethanol:
Starting Materials: Industrial fluorene, sodium ethoxide, ethyl formate, and tetrahydrofuran.
Procedure: Sodium ethoxide in tetrahydrofuran is added to a solution of industrial fluorene at a controlled temperature of 0-10°C. Ethyl formate is then added, and the temperature is raised to 30-40°C to obtain 9-fluorenecarboxaldehyde.
-
Conversion to this compound:
Procedure: The 9-fluorenemethanol is further reacted with ammonia or an amine under suitable conditions to replace the hydroxyl group with an amine group, forming this compound.
Industrial Production Methods:
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents and Conditions: Common oxidizing agents such as potassium permanganate, potassium dichromate, or chromic acid.
Products: Oxidation of 9H-Fluorene-9-methanamine can lead to the formation of 9-fluorenone derivatives.
-
Reduction:
Reagents and Conditions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Products: Reduction reactions can convert this compound to its corresponding alcohol or hydrocarbon derivatives.
-
Substitution:
Reagents and Conditions: Halogenating agents such as bromine or chlorine.
Products: Substitution reactions can introduce halogen atoms into the fluorene ring, forming halogenated derivatives.
Major Products:
The major products formed from these reactions include various substituted fluorenes, fluorenones, and fluorene alcohols, depending on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
Fluorene (9H-Fluorene): A polycyclic aromatic hydrocarbon with a similar structure but without the methanamine group.
9-Fluorenemethanol: An intermediate in the synthesis of 9H-Fluorene-9-methanamine, with a hydroxyl group instead of an amine group.
9-Fluorenone: An oxidized derivative of fluorene, used in various chemical reactions and applications.
Uniqueness:
This compound is unique due to the presence of the methanamine group, which imparts different chemical reactivity and potential biological activity compared to its parent compound, fluorene, and other derivatives. This makes it valuable in specific applications where the amine functionality is required.
Properties
IUPAC Name |
9H-fluoren-9-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFALOHNPWGVANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312446 | |
| Record name | 9H-Fluorene-9-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34577-90-7 | |
| Record name | 9H-Fluorene-9-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34577-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluorene-9-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,5,6-trihydroxy-9H-fluorene-9-methanamine (4b) influence its binding affinity for the D1 dopamine receptor?
A1: The research paper suggests that the binding activity of 2-aryldopamine analogs, including 2,5,6-trihydroxy-9H-fluorene-9-methanamine (4b), is correlated with the torsion angle of the biphenyl portion of their structures []. Compounds like 4b that exhibit good D1 dopamine receptor binding tend to have a more planar biphenyl system, meaning the two aromatic rings are closer to being on the same plane. Conversely, when the aromatic rings are orthogonal (perpendicular), the binding affinity for the D1 receptor decreases []. This suggests that a more planar conformation might be favorable for interaction with the D1 receptor binding site.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1340031.png)












